6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate alkylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid derivatives with additional carboxyl groups.
Reduction: Formation of 6-(4-Chlorophenyl)-4-methylcyclohexane-1-carboxylic acid.
Substitution: Various substituted derivatives of the 4-chlorophenyl group.
Scientific Research Applications
6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for conditions involving inflammation and microbial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
6-(4-Methylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its bromine, fluorine, and methyl analogs.
Properties
CAS No. |
481704-86-3 |
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Molecular Formula |
C14H15ClO2 |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H15ClO2/c1-9-2-7-12(14(16)17)13(8-9)10-3-5-11(15)6-4-10/h2-6,12-13H,7-8H2,1H3,(H,16,17) |
InChI Key |
ZGJPCDMCGVZUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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